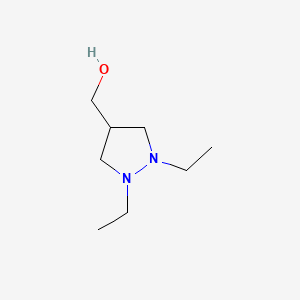
(1,2-Diethylpyrazolidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Diethylpyrazolidin-4-yl)methanol is an organic compound with a pyrazolidine ring structure. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 2 of the pyrazolidine ring, and a hydroxymethyl group attached to the carbon at position 4. The molecular formula of this compound is C8H16N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diethylhydrazine with formaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include a solvent such as methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Diethylpyrazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1,2-Diethylpyrazolidin-4-yl)carboxylic acid.
Reduction: Formation of (1,2-Diethylpyrazolidin-4-yl)methanamine.
Substitution: Formation of various substituted pyrazolidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(1,2-Diethylpyrazolidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolidine ring structure provides stability and specificity in binding to these targets .
Comparación Con Compuestos Similares
Similar Compounds
(1,2-Diphenylpyrazolidin-4-yl)methanol: Similar structure but with phenyl groups instead of ethyl groups.
(1,2-Dimethylpyrazolidin-4-yl)methanol: Similar structure but with methyl groups instead of ethyl groups.
(1,2-Diethylpyrazolidin-4-yl)carboxylic acid: Oxidized form of the compound.
Uniqueness
(1,2-Diethylpyrazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1,2-diethylpyrazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-3-9-5-8(7-11)6-10(9)4-2/h8,11H,3-7H2,1-2H3 |
Clave InChI |
WTGOQEYZPMAHCI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(CN1CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
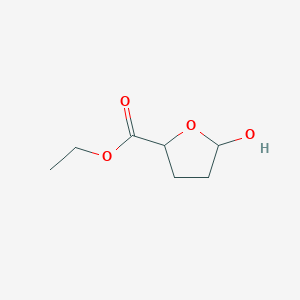
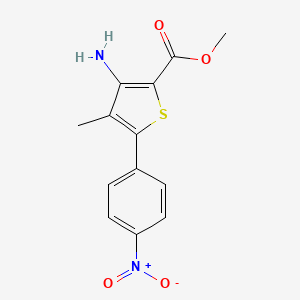
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
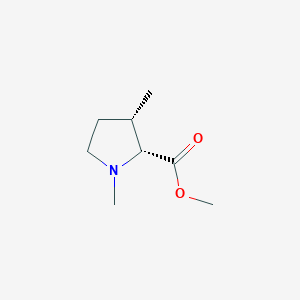

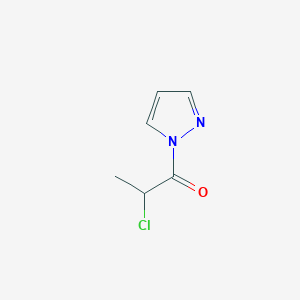
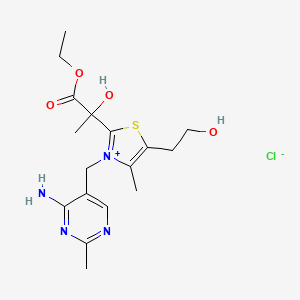
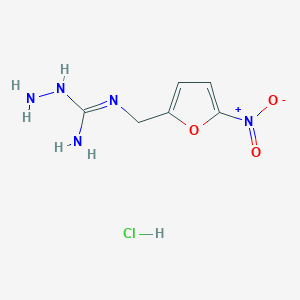


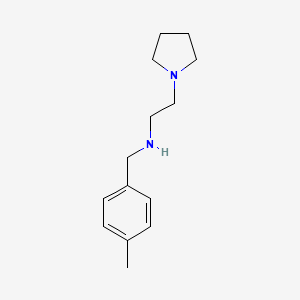
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
